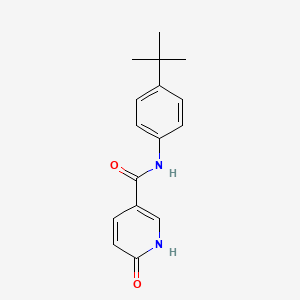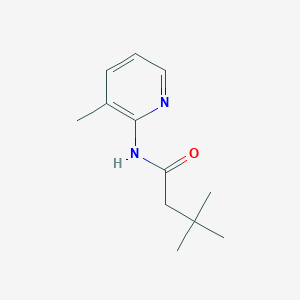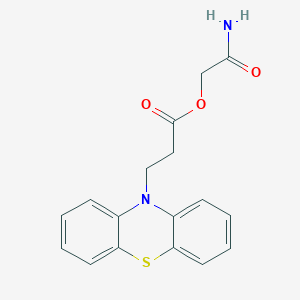![molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate, also known as ONC1, is a potent anticancer agent that has gained significant attention in the scientific community. ONC1 belongs to the class of small molecule inhibitors that target the mitochondrial F1Fo-ATP synthase.
Mecanismo De Acción
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate targets the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate binds to the OSCP subunit of the F1Fo-ATP synthase, which leads to the inhibition of ATP synthesis. This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and decrease cancer cell migration and invasion. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has several advantages for lab experiments. It has been found to be effective against a wide range of cancer types, making it a versatile tool for cancer research. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate does have some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal concentration for experiments.
Direcciones Futuras
There are several future directions for [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate research. One potential direction is to investigate the combination of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate with other anticancer agents to enhance its efficacy. Another direction is to study the effect of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate on cancer stem cells, which are known to be resistant to traditional chemotherapy. Additionally, the development of more soluble derivatives of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate could improve its usefulness in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves the reaction of 2-bromoethyl naphthalene-1-carboxylate with 4-phenylmethoxyaniline followed by oxidation using potassium permanganate. The final product is obtained after purification using column chromatography. The yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has shown great potential as an anticancer agent in preclinical studies. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial F1Fo-ATP synthase. This inhibition leads to the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and activates the caspase cascade, ultimately leading to cell death.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXBYPIGHEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)




![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)


![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)